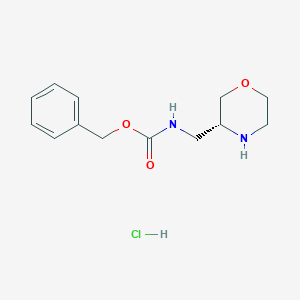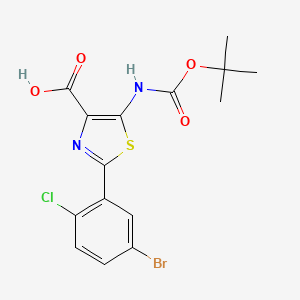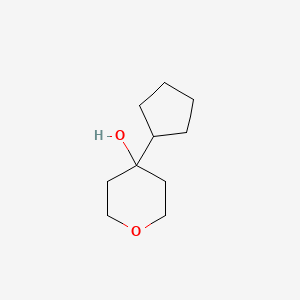
4-Cyclopentyltetrahydro-2H-pyran-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopentyltetrahydro-2H-pyran-4-OL is an organic compound with the molecular formula C10H18O2. It is a derivative of tetrahydropyran, characterized by the presence of a cyclopentyl group attached to the tetrahydropyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyltetrahydro-2H-pyran-4-OL can be achieved through Prins cyclization, a reaction between homoallylic alcohol and aldehyde under acidic conditions. Various catalysts, such as iron-modified silica or montmorillonite K10, can be used to facilitate this reaction . The reaction typically involves the use of isoprenol and cyclopentyl aldehyde as starting materials, with the reaction conditions optimized to achieve high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Prins cyclization using robust and reusable solid acid catalysts. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopentyltetrahydro-2H-pyran-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
Oxidation: Cyclopentyl-tetrahydropyranone.
Reduction: Cyclopentyl-tetrahydropyranol.
Substitution: Cyclopentyl-tetrahydropyran derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
4-Cyclopentyltetrahydro-2H-pyran-4-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 4-Cyclopentyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its potential antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2H-pyran-4-OL: A simpler analog without the cyclopentyl group.
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-OL: A derivative with an isobutyl group.
4-Methyl-2-phenyl-tetrahydro-2H-pyran-4-OL: A derivative with a phenyl group
Uniqueness
4-Cyclopentyltetrahydro-2H-pyran-4-OL is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
4-cyclopentyloxan-4-ol |
InChI |
InChI=1S/C10H18O2/c11-10(5-7-12-8-6-10)9-3-1-2-4-9/h9,11H,1-8H2 |
InChI-Schlüssel |
SPVXCAHXBJEZCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2(CCOCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


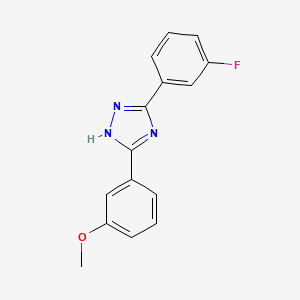
![3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809688.png)


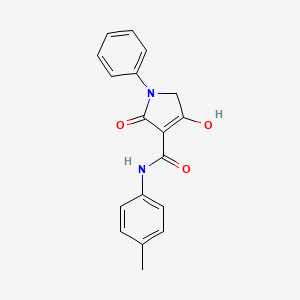
![6-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809704.png)





